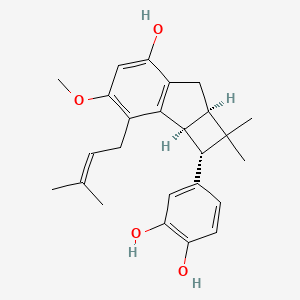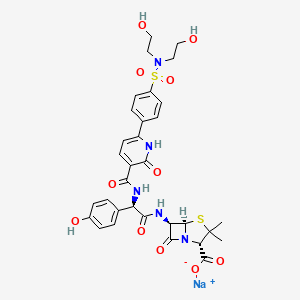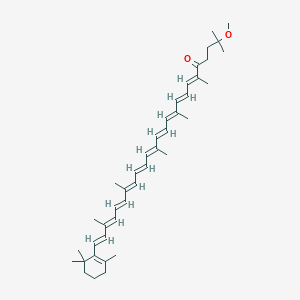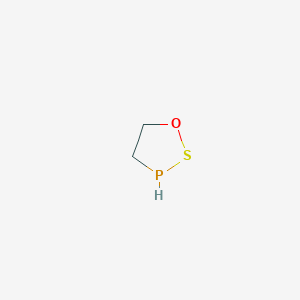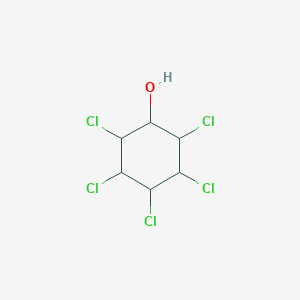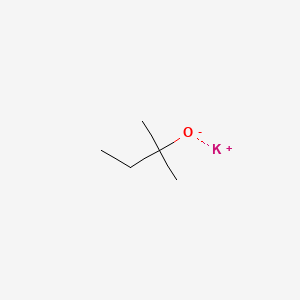
Potassium 2-methylbutan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-methylbutan-2-olate, also known as potassium tert-pentoxide, is a potent and sterically hindered alkoxide base. It is commonly used in organic synthesis due to its strong basicity and relatively low nucleophilicity. The compound has the molecular formula C5H11KO and a molecular weight of 128.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2-methylbutan-2-olate is typically synthesized by reacting oil-free potassium hydride with anhydrous tert-pentyl alcohol in a solvent devoid of water . The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:
KH+C5H12O→C5H11KO+H2
Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is often supplied as a solution in toluene or cyclohexane to facilitate handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-methylbutan-2-olate undergoes several types of reactions, primarily due to its strong basicity. These include:
Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding alkoxides.
Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes.
Nucleophilic Substitution Reactions: Although it is a strong base, its steric hindrance makes it a less effective nucleophile.
Common Reagents and Conditions:
Wittig Reaction: It reacts with methyl triphenylphosphonium bromide and ketoesters to produce alkenes.
Buchwald-Hartwig Amination: It is used in palladium-catalyzed amination reactions.
Major Products: The major products formed from these reactions include alkenes, ethers, and other organic compounds, depending on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Potassium 2-methylbutan-2-olate has a wide range of applications in scientific research:
Organic Synthesis: It is widely used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, elimination, and nucleophilic substitution.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is employed in the preparation of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The primary mechanism of action of potassium 2-methylbutan-2-olate is its ability to act as a strong base. It deprotonates acidic compounds, facilitating the formation of new chemical bonds. In the Wittig reaction, for example, it deprotonates the phosphonium salt, generating a ylide that reacts with carbonyl compounds to form alkenes . In the Buchwald-Hartwig amination, it deprotonates the amine, allowing it to react with aryl halides in the presence of a palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Potassium tert-butoxide (C4H9KO): Another strong base used in organic synthesis. It is less sterically hindered compared to potassium 2-methylbutan-2-olate.
Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium. It has similar reactivity but different solubility properties.
Lithium tert-pentoxide (C5H11LiO): Another alkoxide base with lithium. It is more reactive due to the smaller size of lithium ions.
Uniqueness: this compound is unique due to its combination of strong basicity and steric hindrance. This makes it particularly useful in reactions where a strong base is needed without significant nucleophilic interference .
Eigenschaften
CAS-Nummer |
41233-93-6 |
|---|---|
Molekularformel |
C5H12KO |
Molekulargewicht |
127.25 g/mol |
IUPAC-Name |
potassium;2-methylbutan-2-olate |
InChI |
InChI=1S/C5H12O.K/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |
InChI-Schlüssel |
GGIFEFBEDYDOTI-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)[O-].[K+] |
Kanonische SMILES |
CCC(C)(C)O.[K] |
| 41233-93-6 | |
Piktogramme |
Flammable; Corrosive; Irritant |
Synonyme |
2-methyl-2-butanol methyl butanol potassium t-amylate t-amyl alcohol tert-amyl alcohol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Potassium tert-pentoxide such a powerful base, and how does this influence its reactivity?
A1: Potassium tert-pentoxide's exceptional basicity stems from the combination of a highly electropositive potassium cation and a bulky, electron-donating tert-pentoxide anion. This structure facilitates the abstraction of protons from even weakly acidic compounds. [, ] The steric bulk of the tert-pentoxide anion also hinders its nucleophilic properties, making it ideal for reactions where strong basicity is required without unwanted side reactions. [] For example, it has been successfully used to deprotonate isopropylarenes, forming a nucleophile that subsequently reacts with cyclohexene oxide in the synthesis of chiral auxiliaries. []
Q2: Can you provide examples of Potassium tert-pentoxide's use in polymer chemistry?
A2: Potassium tert-pentoxide plays a crucial role in modifying the properties of polymers. Researchers have demonstrated its effectiveness in the selective multisite metalation of nonpolar block copolymers. [] This metalation process allows for the introduction of various functional groups, such as carboxyl, hydroxy, or alkyl groups, leading to block copolymers with tailored properties, including the ability to form micellar solutions in aqueous media. [] Furthermore, Potassium tert-pentoxide, in conjunction with organolithium compounds, forms "superbases" capable of selectively metalating polystyrene, poly(4-methylstyrene), and their block copolymers. [] This controlled metalation allows for the fine-tuning of polymer characteristics by introducing specific functionalities at desired positions along the polymer chain. []
Q3: Are there any applications of Potassium tert-pentoxide in the synthesis of small organic molecules?
A3: Potassium tert-pentoxide is a valuable reagent in synthesizing 1,3-diketones, important building blocks in organic synthesis. [] Se-Acylmethyl selenocarboxylates, synthesized by reacting potassium selenocarboxylates with α-bromoketones, undergo selenium extrusion upon treatment with potassium tert-pentoxide. [] This reaction proceeds with high efficiency, affording 1,3-diketones in good yields. []
Q4: What analytical techniques are employed to study Potassium tert-pentoxide and its reactions?
A4: Researchers utilize various analytical methods to characterize Potassium tert-pentoxide and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is valuable in determining the positions of metalation in polymers treated with potassium tert-pentoxide-containing reagents. [] Gel Permeation Chromatography (GPC) is employed to analyze the molecular weight distribution of polymers, providing insights into the extent and selectivity of the reactions involving potassium tert-pentoxide. [, ] Additionally, Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF MS) offers precise information about the molecular weight and dispersity of polymers synthesized using Potassium tert-pentoxide-based methodologies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


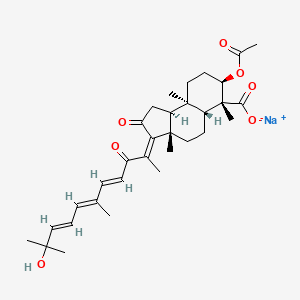
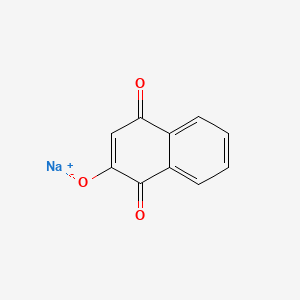

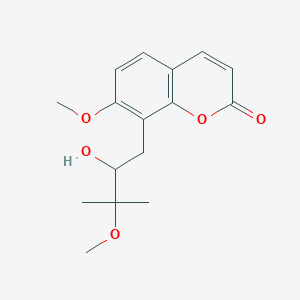
![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

